Minutoside B
Description
Minutoside B is a bioactive saponin first isolated from the Antarctic sea star Anasterias minuta . Structurally, it is identified as a cholestane glycoside with a 3β,6α,8,15β-tetrahydroxy-5α-cholest-22-ene-27-oic acid aglycone core, substituted with a sulfated pentose unit at the C-24 position (Figure 1) . This compound exhibits potent antifungal activity against Aspergillus flavus, with inhibitory effects observed at concentrations of 20–60 µg/mL . Notably, a homonymic compound, also termed "this compound," was reported from the plant Allium minutiflorum, featuring a triterpenoid sapogenin with a trisaccharide moiety . However, this review focuses exclusively on the marine-derived this compound due to its well-documented structural and pharmacological relevance in recent marine natural product research.
Properties
Molecular Formula |
C35H58NNaO12S |
|---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
sodium;2-[[(E,2S,3R,6R)-2,3-dimethyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]hept-4-enoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C35H59NO12S.Na/c1-18(20(3)31(42)36-12-13-49(44,45)46)6-7-19(2)22-15-24(37)30-34(22,5)11-9-27-33(4)10-8-21(14-23(33)25(38)16-35(27,30)43)48-32-29(41)28(40)26(39)17-47-32;/h6-7,18-30,32,37-41,43H,8-17H2,1-5H3,(H,36,42)(H,44,45,46);/q;+1/p-1/b7-6+;/t18-,19-,20+,21+,22-,23-,24-,25+,26-,27-,28+,29-,30-,32+,33+,34-,35+;/m1./s1 |
InChI Key |
QOUPUAWRCKUXRT-SDDQLLNASA-M |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)[C@H](C)C(=O)NCCS(=O)(=O)[O-])[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C)O)O)C)O.[Na+] |
Canonical SMILES |
CC(C=CC(C)C(C)C(=O)NCCS(=O)(=O)[O-])C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)OC5C(C(C(CO5)O)O)O)C)O)O)C)O.[Na+] |
Synonyms |
minutoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Minutoside B belongs to a class of sulfated polyhydroxysteroid glycosides commonly found in echinoderms. Below, we compare its structural features, bioactivity, and distribution with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings :
Structural Diversity: this compound is distinguished by its C-24 sulfated pentose unit, a feature shared only with distolasterosides . In contrast, Novaeguinoside B lacks sulfation but includes a hexose at C-24, correlating with its cytotoxicity rather than antifungal properties . Non-sulfated analogs like pycnopodioside A show reduced solubility in polar environments, which may limit their bioactivity compared to sulfated derivatives .
Bioactivity Correlations: Sulfation: Sulfated compounds (e.g., this compound, distolasterosides) exhibit enhanced antifungal and immunomodulatory activities, likely due to improved membrane interaction and protein binding . Glycosylation Pattern: The presence of a C-3 xylose in fuscaside B and distolasterosides is associated with immunomodulation, whereas C-24 glycosylation in this compound and Novaeguinoside B correlates with antifungal/cytotoxic effects .
Taxonomic Distribution: this compound and its analogs are predominantly localized in the digestive organs (e.g., stomach) of sea stars, suggesting a role in lipid digestion or defense against ingested pathogens . This contrasts with bile alcohols in vertebrates, which share structural similarities but function primarily in lipid emulsification .
Functional Overlaps :
- This compound’s antifungal activity parallels plant saponins (e.g., Allium minutosides), which disrupt fungal membranes via sterol complexation . However, marine minutosides uniquely incorporate sulfation, enhancing their solubility in marine environments .
Q & A
Q. What standard analytical techniques are recommended for characterizing the purity and structural identity of Minutoside B?
To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing spectral data with published literature is critical for structural validation. For novel derivatives, X-ray crystallography may be necessary to resolve stereochemical ambiguities .
Q. How should in vitro experiments be designed to evaluate this compound’s biological activity?
- Cell lines: Select models relevant to the hypothesized mechanism (e.g., cancer cell lines for apoptosis studies).
- Dose-response curves: Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.
- Controls: Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO).
- Replicates: Perform triplicate experiments to assess reproducibility. Data should be analyzed using ANOVA with post-hoc tests (e.g., Tukey’s) .
Q. What protocols are advised for optimizing this compound’s synthesis in laboratory settings?
- Reaction monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Yield optimization: Vary catalysts, solvents, and temperatures systematically (see example table below).
| Condition | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | 5 | EtOH | 80 | 62 |
| Modified (Pd/C) | 2 | THF | 60 | 78 |
- Purification: Employ column chromatography with gradient elution. Report Rf values and solvent systems .
Advanced Research Questions
Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound across studies?
- Comparative assays: Replicate prior studies using identical protocols (e.g., dosing, animal models).
- Analytical validation: Cross-validate LC-MS/MS methods with internal standards to rule out instrumentation bias.
- Meta-analysis: Statistically aggregate existing data to identify confounding variables (e.g., interspecies differences, formulation variants). Contradictions may arise from variations in absorption assays or metabolic stability protocols .
Q. What strategies resolve contradictions in this compound’s mechanism of action (e.g., apoptosis vs. autophagy induction)?
- Pathway-specific inhibitors: Use inhibitors like 3-MA (autophagy) or Z-VAD-FMK (apoptosis) to isolate mechanisms.
- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (Western blot) to map temporal pathway activation.
- Single-cell analysis: Employ flow cytometry to quantify subpopulations with divergent responses. Contradictions may reflect context-dependent effects (e.g., cell type, microenvironment) .
Q. How can computational modeling enhance the understanding of this compound’s target interactions?
- Molecular docking: Use AutoDock Vina to predict binding affinities for hypothesized targets (e.g., kinases, GPCRs).
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- Validation: Compare in silico predictions with SPR (surface plasmon resonance) binding assays. Discrepancies may highlight limitations in force-field accuracy .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?
- Probit analysis: Model mortality data to estimate LD₅₀ values.
- Benchmark dose (BMD) modeling: Use EPA’s BMDS software for threshold determination.
- Covariate adjustment: Apply mixed-effects models to account for inter-individual variability in in vivo studies .
Methodological Guidelines
- Data reproducibility: Archive raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with metadata annotations .
- Ethical reporting: Disclose all negative results and experimental failures to avoid publication bias .
- Peer validation: Pre-publish protocols on platforms like Protocols.io for community feedback before full-scale experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
